![molecular formula C26H26N2O5S B2596322 (E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893316-51-3](/img/structure/B2596322.png)
(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzyl group, a benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide group, and a 3,4-dimethoxyphenethylamine group . The presence of these groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl halide with a 3,4-dimethoxyphenethylamine to form the benzyl-amino intermediate, followed by condensation with a suitable isothiocyanate to form the thiazinone ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl and 3,4-dimethoxyphenethylamine groups would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and thiazinone groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Multicomponent Synthesis Applications
Research highlights the peculiarities of multicomponent synthesis involving benzothiazin dioxides. For instance, the study by Lega et al. (2016) discusses the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction. This process yields not only the target 2-amino-4H-pyrans but also novel bis-adducts under certain conditions, showcasing the versatility of benzothiazin dioxides in synthetic chemistry (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Biological Activity and Novel Synthetic Routes
Another study by Zia-ur-Rehman et al. (2009) elaborates on the synthesis of novel biologically active benzothiazine derivatives, emphasizing their potential in developing new therapeutic agents. The compounds synthesized demonstrated antibacterial and antioxidant activities, suggesting the biomedical significance of benzothiazine dioxides and their derivatives (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).
Dye Synthesis and Properties
Research on benzothiazine derivatives also extends to the development of novel dyes. A study by Bhatti and Seshadri (2004) explores the synthesis and properties of styryl disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide, demonstrating the compound's utility in the textile industry for dyeing polyester fabrics (Bhatti & Seshadri, 2004).
Future Directions
properties
IUPAC Name |
(3E)-1-benzyl-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-23-13-12-19(16-24(23)33-2)14-15-27-17-25-26(29)21-10-6-7-11-22(21)28(34(25,30)31)18-20-8-4-3-5-9-20/h3-13,16-17,27H,14-15,18H2,1-2H3/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKVJRUXLIIMX-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-benzyl-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.